molecular formula C15H14ClFN2O B7629614 N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride

Numéro de catalogue B7629614
Poids moléculaire: 292.73 g/mol
Clé InChI: LUIHRMGISMSBHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride, also known as ABT-888, is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage, and its inhibition has been shown to be effective in the treatment of cancer. ABT-888 has been extensively studied in preclinical and clinical trials, and has shown promising results as a single agent and in combination with other cancer therapies.

Mécanisme D'action

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to recruit other proteins to the site of damage to repair the DNA. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride in lab experiments is its selectivity for PARP, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the development of resistance to N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has been observed in some cancer cells, which can limit its long-term effectiveness.

Orientations Futures

There are several future directions for the study of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride. One area of research is the development of more potent and selective PARP inhibitors with longer half-lives. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which can help to identify patients who are most likely to benefit from this therapy. Additionally, the combination of PARP inhibitors with other cancer therapies, such as immunotherapy, is an area of active research.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride involves several steps, starting with the reaction of 4-fluoroaniline with 2,3-dihydroindole-2,3-dione to form N-(2,3-dihydro-1H-indol-5-yl)-4-fluoroaniline. This intermediate is then reacted with benzoyl chloride to form N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide. The final step involves the reaction of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide with hydrochloric acid to form the hydrochloride salt of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride.

Applications De Recherche Scientifique

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has also been studied as a single agent in clinical trials, and has shown promising results in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Propriétés

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O.ClH/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14;/h1-6,9,17H,7-8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHRMGISMSBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.